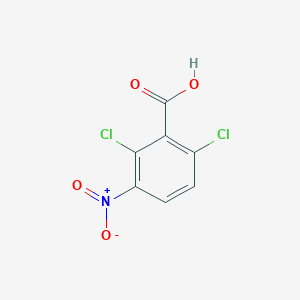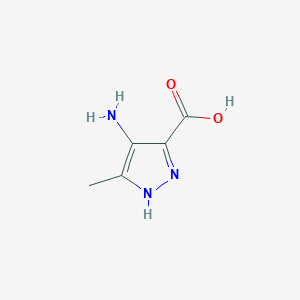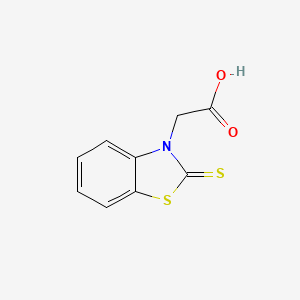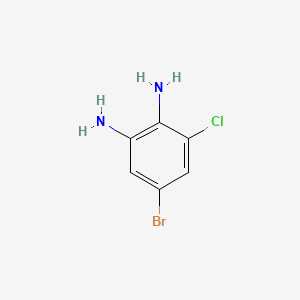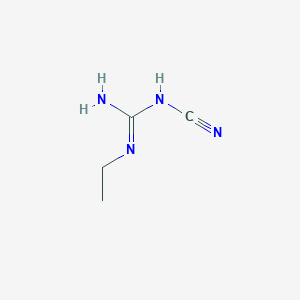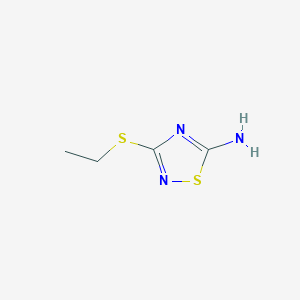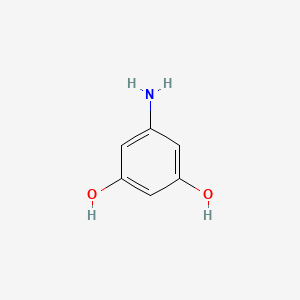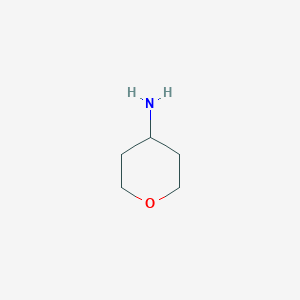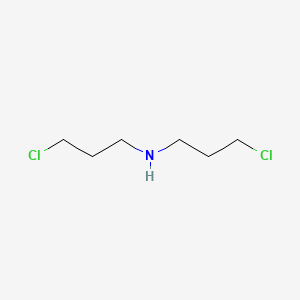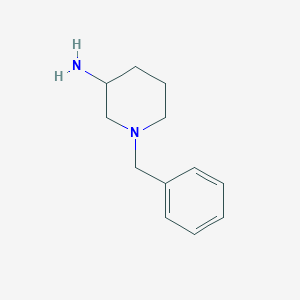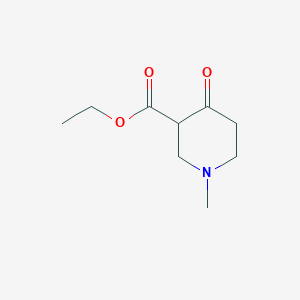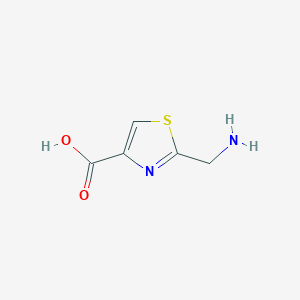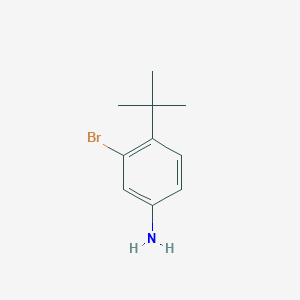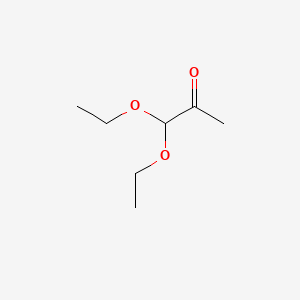
1,1-Diethoxyacetone
概要
説明
1,1-Diethoxyacetone is an organic compound with the molecular formula C7H14O3 It is a colorless liquid that is used in various chemical reactions and industrial applications
作用機序
Target of Action
1,1-Diethoxyacetone, also known as 1,1-diethoxypropan-2-one, is a chemical compound that has been studied for its potential applications in various biochemical reactions .
Mode of Action
The mode of action of this compound involves its role in the synthesis of 1,1-diethoxyethane from ethanol through a one-pot dehydrogenation-acetalization process . This process involves the oxidative dehydrogenation of alcohol to acetaldehyde, which requires high temperature to activate oxygen for the C−H cleavage. The acetalization of acetaldehyde with ethanol is an exothermic reversible reaction that is favorable at low temperatures .
Biochemical Pathways
The biochemical pathway primarily associated with this compound is the one-pot dehydrogenation-acetalization route from ethanol to 1,1-diethoxyethane . This process involves the oxidative dehydrogenation of ethanol at mild temperatures, followed by the acetalization between the generated acetaldehyde and ethanol .
Pharmacokinetics
The compound’s bioaccumulation estimates from log kow (bcfwin v217) suggest a Log BCF from regression-based method = 0500 (BCF = 3162) log Kow used: 015 (estimated) .
Result of Action
Its role in the synthesis of 1,1-diethoxyethane from ethanol suggests that it may play a role in various biochemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature and pressure . For instance, the one-pot dehydrogenation-acetalization route from ethanol to 1,1-diethoxyethane is carried out under 150 °C and ambient pressure .
生化学分析
Biochemical Properties
1,1-Diethoxyacetone plays a role in biochemical reactions as a reagent and intermediate. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be involved in acetalization reactions where it forms acetals with aldehydes and ketones. The nature of these interactions often involves the formation of covalent bonds, which can alter the structure and function of the interacting biomolecules .
Cellular Effects
This compound can influence cellular processes by interacting with cellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with enzymes involved in metabolic pathways can lead to changes in the flux of metabolites, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it has a relatively long half-life in aqueous solutions, which allows it to exert prolonged effects on cellular functions. Its stability can be influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as dehydrogenases and transferases, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function by bringing it into proximity with its target biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxyacetone can be synthesized through the acetalization of acetone with ethanol in the presence of an acid catalyst. The reaction typically involves mixing acetone and ethanol in a 1:2 molar ratio and adding a catalytic amount of hydrochloric acid. The mixture is then heated under reflux conditions to facilitate the formation of this compound. The reaction can be represented as follows:
CH3COCH3+2C2H5OH→CH3C(OCH2CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be carried out using continuous flow reactors to ensure consistent product quality and yield. The process involves the same acetalization reaction but is optimized for large-scale production by controlling the reaction temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
1,1-Diethoxyacetone undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to acetone and ethanol.
Oxidation: The compound can be oxidized to form diethyl carbonate and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Acetone and ethanol.
Oxidation: Diethyl carbonate and other oxidation products.
Substitution: Various substituted acetone derivatives.
科学的研究の応用
1,1-Diethoxyacetone has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biochemistry: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
類似化合物との比較
Similar Compounds
1,1-Diethoxyethane: Similar in structure but derived from ethanol and acetaldehyde.
1,1-Diethoxypropane: Similar in structure but derived from propanal and ethanol.
1,1-Diethoxybutane: Similar in structure but derived from butanal and ethanol.
Uniqueness
1,1-Diethoxyacetone is unique due to its specific reactivity and stability as an acetal. It offers distinct advantages in organic synthesis, particularly in protecting carbonyl groups during multi-step synthetic processes. Its ability to be easily hydrolyzed back to acetone and ethanol makes it a valuable intermediate in various chemical reactions.
特性
IUPAC Name |
1,1-diethoxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-9-7(6(3)8)10-5-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOBEHDSJVJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879011 | |
| Record name | 2-Propanone, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5774-26-5 | |
| Record name | 1,1-Diethoxyacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxypropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1-diethoxypropan-2-one in the context of carbohydrate chemistry?
A1: 1,1-Diethoxypropan-2-one serves as a valuable building block in synthesizing modified carbohydrates. Research has demonstrated its utility in preparing derivatives of 5,5-diethoxy-1,4-dihydroxypentan-2-one, a family of compounds structurally related to carbohydrates. [] This synthetic route leverages the reactivity of 1,1-diethoxypropan-2-one with propane-1,3-dithiol, followed by subsequent transformations to achieve the desired carbohydrate analogs. []
Q2: How does the presence of 1,1-diethoxypropan-2-one contribute to the sensory characteristics of aged alcoholic beverages?
A2: 1,1-Diethoxypropan-2-one has been identified as a volatile component in spirits aged in wood, particularly in Cognac. [] While its specific sensory contribution hasn't been extensively studied, its presence alongside other acetals suggests it might play a role in the complex aroma profile of these beverages. Acetals, in general, contribute fruity and ethereal notes to the aroma of alcoholic beverages. []
Q3: Can you elaborate on the formation of 1,1-diethoxypropan-2-one in aged alcoholic beverages?
A3: While the provided research doesn't delve into the specific formation mechanism of 1,1-diethoxypropan-2-one, its identification alongside other acetals, such as 1-ethoxy-1-(3-methylbutoxy)ethane and 1-ethoxy-1-(2-methylbutoxy)ethane, in aged port wines suggests it likely arises from acetalization reactions. [] These reactions involve the combination of aldehydes or ketones with alcohols, a process facilitated by the acidic environment and prolonged aging duration characteristic of these beverages.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


